REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[CH3:6][C:7]1[CH:8]=[C:9]([OH:14])[CH:10]=[C:11]([CH3:13])[CH:12]=1.[C:15]1([CH3:25])[CH:20]=[CH:19][C:18](S(O)(=O)=O)=CC=1>>[CH3:6][C:7]1[C:8]([CH:18]2[CH2:19][CH2:20][CH2:15][CH2:25]2)=[C:9]([OH:14])[C:10]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:11]([CH3:13])[CH:12]=1
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
C1=CCCC1
|
Name
|
|
Quantity
|
610 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed
|
Type
|
WASH
|
Details
|
by washing with sodium hydrogen carbonate solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=C(C1)C)C1CCCC1)O)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 591 g | |
YIELD: CALCULATEDPERCENTYIELD | 656.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |